
lithium;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium phenol, a compound formed by the combination of lithium and phenol, is an organometallic compound with significant applications in various fields of chemistry and industry. Phenol, also known as carbolic acid, is an aromatic organic compound with the molecular formula C6H5OH. When combined with lithium, it forms lithium phenoxide, which is used in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
-
From Phenol and Lithium Metal: : One common method to prepare lithium phenol is by reacting phenol with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as: [ \text{C}_6\text{H}_5\text{OH} + \text{Li} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \frac{1}{2}\text{H}_2 ] This reaction is exothermic and should be conducted under controlled conditions to avoid any hazards.
-
From Phenol and Lithium Hydride: : Another method involves the reaction of phenol with lithium hydride. This reaction also produces lithium phenoxide and hydrogen gas: [ \text{C}_6\text{H}_5\text{OH} + \text{LiH} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \text{H}_2 ]
Industrial Production Methods
Industrial production of lithium phenol typically involves large-scale reactions using phenol and lithium compounds. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the purity of the final product. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and ensure high yields.
化学反应分析
Types of Reactions
Oxidation: Lithium phenol can undergo oxidation reactions to form quinones. For example, oxidation with reagents like potassium permanganate or chromium trioxide can convert lithium phenoxide to benzoquinone.
Reduction: Reduction reactions can convert lithium phenol back to phenol. Common reducing agents include lithium aluminum hydride.
Substitution: Lithium phenol can participate in nucleophilic aromatic substitution reactions. For instance, it can react with alkyl halides to form alkylated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation: Benzoquinone.
Reduction: Phenol.
Substitution: Alkylated phenols, acylated phenols.
科学研究应用
Lithium phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: Lithium phenol derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of lithium phenol compounds in drug development, particularly for their potential neuroprotective effects.
Industry: Lithium phenol is used in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
作用机制
The mechanism of action of lithium phenol involves its ability to act as a nucleophile in various chemical reactions. The lithium ion stabilizes the phenoxide ion, making it more reactive towards electrophiles. This increased reactivity allows lithium phenol to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
相似化合物的比较
Similar Compounds
Sodium Phenol: Similar to lithium phenol, sodium phenol is formed by the reaction of phenol with sodium. It is less reactive than lithium phenol due to the larger ionic radius of sodium.
Potassium Phenol: Formed by the reaction of phenol with potassium, it is also less reactive than lithium phenol but is used in similar applications.
Uniqueness
Lithium phenol is unique due to the small size and high charge density of the lithium ion, which makes it more reactive and efficient in various chemical reactions compared to its sodium and potassium counterparts. This increased reactivity makes lithium phenol a valuable reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
148483-89-0 |
|---|---|
分子式 |
C6H6LiO+ |
分子量 |
101.1 g/mol |
IUPAC 名称 |
lithium;phenol |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1 |
InChI 键 |
XAVQZBGEXVFCJI-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


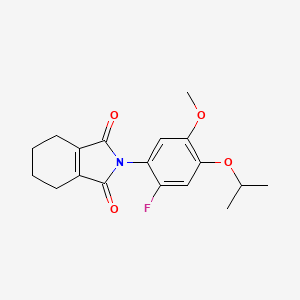
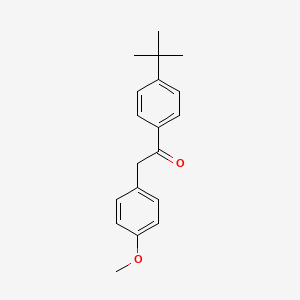
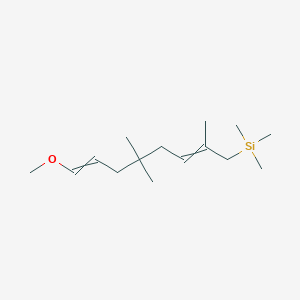
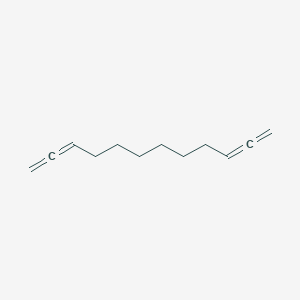

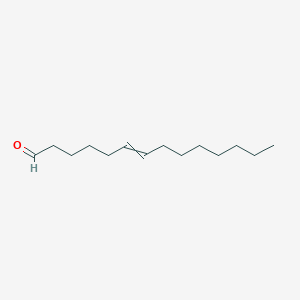
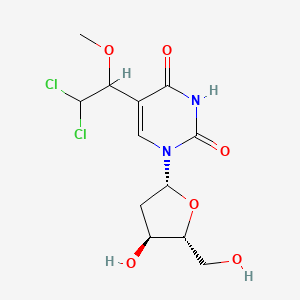

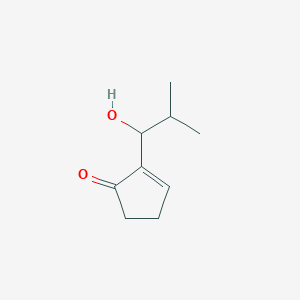
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
